1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine

Descripción general

Descripción

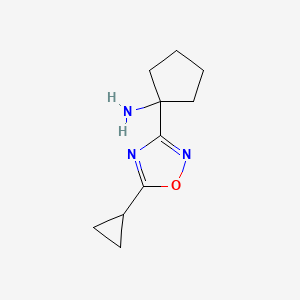

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C9H15N3O It is characterized by a cyclopentane ring attached to a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at the 5-position and an amine group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine typically involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide or a semicarbazide, with a carboxylic acid or its derivatives.

Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

Attachment of the cyclopentane ring: The cyclopentane ring can be attached through a nucleophilic substitution reaction, where the amine group acts as the nucleophile.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium(VI) oxide, acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

Substitution: Alkyl halides, strong bases, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Alkylated derivatives, amides.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The unique structural characteristics of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine make it a promising candidate for therapeutic applications:

- Therapeutic Effects : The 1,2,4-oxadiazole ring is known for its role as a pharmacophore in various drugs targeting diseases such as inflammation and cancer. Studies indicate that derivatives of this compound can exhibit significant biological activity, including FLAP binding potency with IC50 values less than 10 nM and inhibition of LTB4 synthesis in human whole blood with IC50 values below 100 nM.

Biochemical Applications

In biochemistry, the compound is utilized to study enzyme interactions and signaling pathways:

- Enzyme Interaction Studies : It has been identified as a selective inhibitor for certain enzyme isoforms relevant in cancer therapy and other age-related diseases. Biochemical assays like ELISAs or mass spectrometry are employed to observe the compound’s effects on specific enzymes or biochemical pathways.

The biological activity of this compound has been studied in various contexts:

| Study Focus | Findings |

|---|---|

| FLAP Binding | Potency with IC50 < 10 nM |

| LTB4 Synthesis | Inhibition with IC50 < 100 nM |

| Enzyme Inhibition | Selective inhibitors identified for cancer-related enzymes |

These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Case Studies

Several case studies have documented the effects of this compound:

- Cancer Therapy : In vitro studies demonstrated that derivatives of this compound could effectively inhibit specific cancer cell lines by targeting metabolic pathways.

- Inflammatory Diseases : Research indicates that the compound exhibits anti-inflammatory properties by modulating leukotriene synthesis.

Mecanismo De Acción

The mechanism by which 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparación Con Compuestos Similares

1-(5-ethyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine

1-(5-isopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine

Uniqueness: 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine stands out due to its unique cyclopropyl group, which can impart different chemical and biological properties compared to its ethyl or isopropyl counterparts. This structural difference can lead to variations in reactivity, binding affinity, and overall biological activity.

Actividad Biológica

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound demonstrated potent broad-spectrum antibacterial effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound not only inhibited bacterial growth but also disrupted established biofilms and delayed the development of bacterial resistance compared to conventional antibiotics like norfloxacin .

Key Findings:

- Inhibition of MRSA: The compound showed a strong inhibitory effect on MRSA at concentrations above the minimum inhibitory concentration (MIC).

- Mechanism of Action: The antibacterial mechanism involves compromising the structural integrity of bacterial cell membranes, leading to cell lysis and death .

Structure-Activity Relationships (SAR)

The SAR studies have elucidated that modifications on the oxadiazole ring and cyclopentane structure can significantly influence the biological activity. For example:

- Compounds with electron-withdrawing groups on the oxadiazole ring exhibited enhanced potency.

- The presence of hydrophobic groups improved membrane permeability and bioavailability .

Case Study 1: Efficacy Against Biofilms

A study focused on the efficacy of this compound in disrupting biofilms formed by MRSA. Results indicated that the compound could disperse biofilms effectively at concentrations that were non-toxic to human cells. This property is crucial in treating persistent infections where biofilm formation is a significant challenge .

Case Study 2: Pharmacokinetics and ADME Properties

Pharmacokinetic profiling revealed that related compounds obeyed Lipinski's rule of five, suggesting good oral bioavailability and absorption characteristics. In vivo studies demonstrated effective therapeutic concentrations in murine models without significant toxicity .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 195.24 g/mol |

| LogP | 3.45 |

| Solubility (in water) | Soluble at pH 7 |

| MIC against MRSA | 0.5 µg/mL |

| Cytotoxicity (IC50) | >100 µg/mL |

Propiedades

IUPAC Name |

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-10(5-1-2-6-10)9-12-8(14-13-9)7-3-4-7/h7H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQOXCSTPHYAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=NOC(=N2)C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.